![molecular formula C11H20BrNO4 B13687296 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is a chemical compound that features a brominated pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol typically involves the bromination of a pyrrolidine derivative followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated compounds.
Applications De Recherche Scientifique
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive bromine and Boc-protected amine groups. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4’-[(1-pyrrolidinyl)acetophenone]
- 4-Bromo-1-Boc-3-pyrrolidinylmethanol
- 2-Bromo-1-Boc-3-pyrrolidinylamine
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is unique due to its combination of a brominated pyrrolidine ring and a Boc-protected amine, which provides versatility in synthetic applications. Its ethanol moiety also offers additional functionalization possibilities, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H20BrNO4 |
|---|---|
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-6-8(12)9(7-13)16-5-4-14/h8-9,14H,4-7H2,1-3H3 |
Clé InChI |
FJSGHPQXHOBEOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


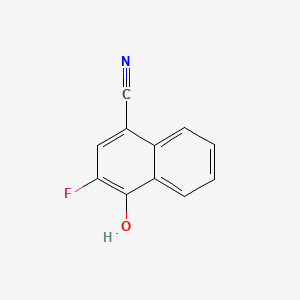
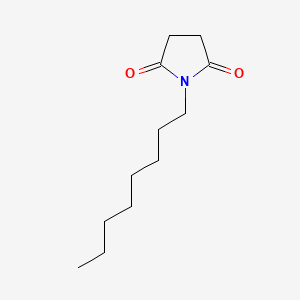

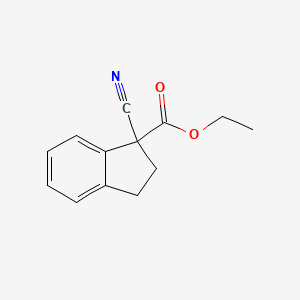

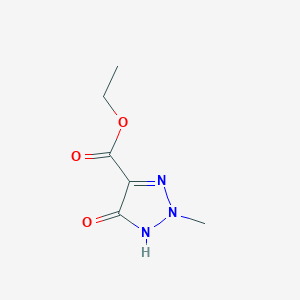

![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
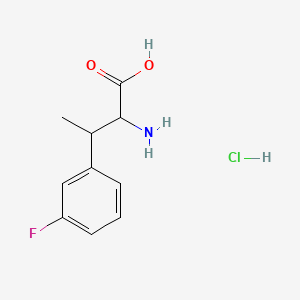
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
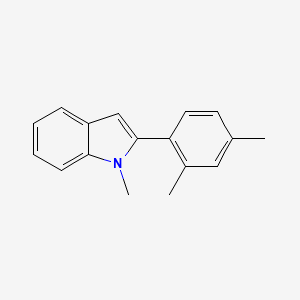

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
